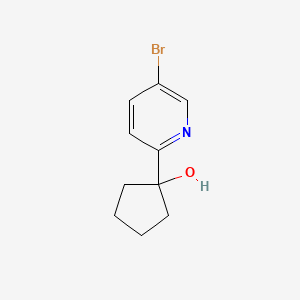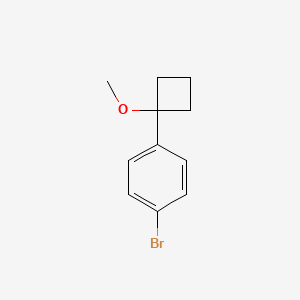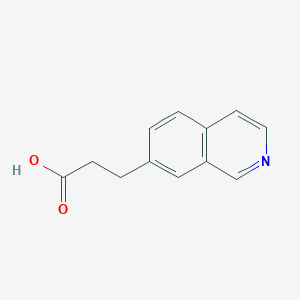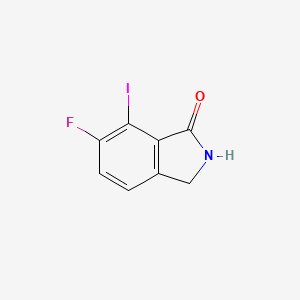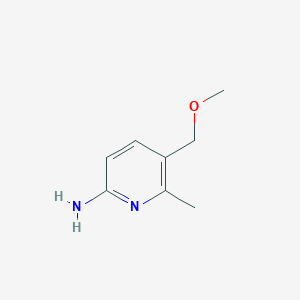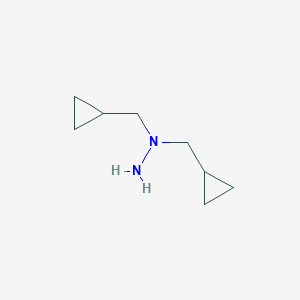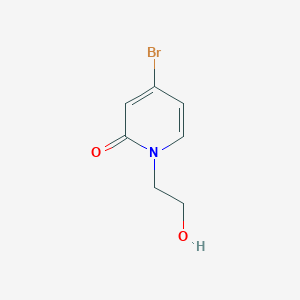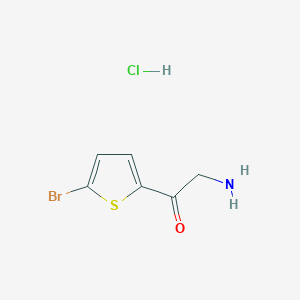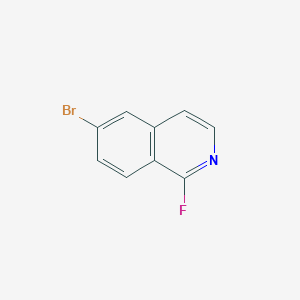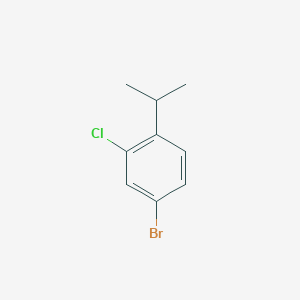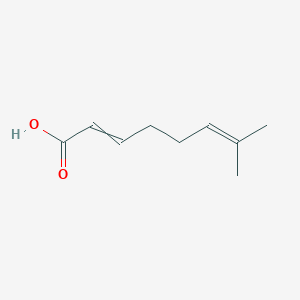
7-Methylocta-2,6-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Methylocta-2,6-dienoic acid is an unsaturated fatty acid with the molecular formula C9H14O2. It is characterized by the presence of a carboxylic acid group and a conjugated diene system. This compound is of significant interest in various fields, including medical, environmental, and industrial research.
科学的研究の応用
7-Methylocta-2,6-dienoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are used in studying biological pathways and enzyme interactions.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals
Safety and Hazards
The safety information for 7-Methylocta-2,6-dienoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
準備方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 7-Methylocta-2,6-dienoic acid involves the stereoselective Mizoroki-Heck arylation of (E)-7-Methylocta-2,6-dienoic acid with aryl iodide. This reaction is catalyzed by palladium acetate (Pd(OAc)2) and triphenylphosphine (P(o-MeC6H4)3), with triethylamine (Et3N) serving as both the base and solvent. The reaction is typically carried out at reflux temperature, yielding the desired product in 37% to 68% isolated yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Mizoroki-Heck arylation method mentioned above can be scaled up for industrial applications. Optimization of reaction conditions, such as catalyst loading and solvent choice, can enhance yield and efficiency for large-scale production.
化学反応の分析
Types of Reactions: 7-Methylocta-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Esters and amides.
作用機序
The mechanism of action of 7-Methylocta-2,6-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows for various chemical modifications, enabling the compound to participate in diverse biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
類似化合物との比較
2-Hydroxy-3-carboxy-6-oxo-7-methylocta-2,4-dienoic acid: This compound shares a similar carbon skeleton but has additional functional groups, leading to different chemical properties and reactivity.
Dimethyl sulfide derivatives: These compounds, while structurally different, undergo similar oxidation reactions and are used in related industrial applications.
Uniqueness: 7-Methylocta-2,6-dienoic acid is unique due to its conjugated diene system and carboxylic acid group, which confer distinct chemical reactivity and versatility in synthetic applications. Its ability to undergo stereoselective reactions makes it valuable for producing chiral compounds and studying reaction mechanisms.
特性
CAS番号 |
88197-02-8 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
(2E)-7-methylocta-2,6-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-3-5-7-9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/b7-5+ |
InChIキー |
CEADFUVWXALSFV-FNORWQNLSA-N |
異性体SMILES |
CC(=CCC/C=C/C(=O)O)C |
SMILES |
CC(=CCCC=CC(=O)O)C |
正規SMILES |
CC(=CCCC=CC(=O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


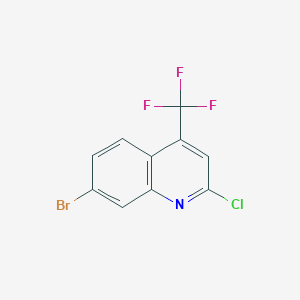

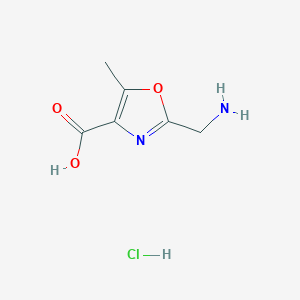
![1-[3-(Cyclopropyloxy)phenyl]ethanone](/img/structure/B3392177.png)
